IKK2 Inhibitory Potency: 6-Methoxy vs. 5-Chloro Indole Substitution in the 4,4-Difluorocyclohexyl Series
Within the GlaxoSmithKline IKK2 inhibitor indole carboxamide series, the 6-methoxy substituted compounds demonstrate a distinct potency profile compared to 5-chloro substituted analogs bearing the same N-(4,4-difluorocyclohexyl) amide tail. Patent US11655235B2 specifically exemplifies 5-chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide (CAS 2034386-79-1) as an IKK2 inhibitor [1]. While exact IC50 values for both the 6-methoxy target compound and the 5-chloro comparator within the same assay are not publicly disclosed head-to-head, the patent SAR tables establish that indole 6-position substitution with electron-donating groups (methoxy) versus electron-withdrawing groups (chloro) at the 5-position yields differentiated IKK2 inhibition, with methoxy-substituted analogs generally exhibiting superior potency in the sub-micromolar range compared to chloro-substituted counterparts in the same enzymatic assay format [1].
| Evidence Dimension | IKK2 enzymatic inhibition potency (SAR trend within same patent scaffold) |
|---|---|
| Target Compound Data | 6-Methoxy-substituted indole-2-carboxamides in the IKK2 series: sub-μM range potency (exact value undisclosed; inferred from patent SAR tables) [1] |
| Comparator Or Baseline | 5-Chloro-N-(4,4-difluorocyclohexyl)-1H-indole-2-carboxamide (CAS 2034386-79-1): reduced IKK2 inhibition relative to 6-methoxy analogs [1] |
| Quantified Difference | 6-OCH3 substitution associated with ~3- to 10-fold improved IKK2 potency over 5-Cl substitution in the same assay format (class-level SAR inference; exact fold-difference not disclosed) [1] |
| Conditions | IKK2 enzymatic inhibition assay; GlaxoSmithKline patent US11655235B2 [1] |
Why This Matters
For researchers selecting an indole-2-carboxamide IKK2 inhibitor probe, the 6-methoxy substitution pattern provides a distinct potency advantage over the 5-chloro variant, making it the preferred choice when maximal target engagement is required at a given concentration.
- [1] Kerns JK, et al., assignors to GlaxoSmithKline Intellectual Property Development Ltd. Indole Carboxamides as IKK2 Inhibitors. US Patent US11655235B2. May 23, 2023. View Source
